IM156, also known as HL156, is a novel compound classified as a biguanide. It functions primarily as an inhibitor of mitochondrial protein complex I, impacting oxidative phosphorylation (OXPHOS). This compound has garnered attention for its potential applications in oncology, particularly in treating advanced solid tumors. IM156 has been shown to have a more potent effect on cancer cells compared to traditional biguanides like metformin and phenformin, making it a candidate for further clinical investigation.
IM156 is derived from the biguanide class of compounds, which are known for their role in glucose metabolism and potential anticancer properties. The compound's classification as an OXPHOS inhibitor positions it within a unique therapeutic category targeting mitochondrial function. Clinical studies have focused on its safety, tolerability, and efficacy in patients with refractory advanced solid tumors, with promising preliminary results indicating its potential as a treatment option.
The synthesis of IM156 involves chemical modifications to enhance its bioavailability and potency compared to other biguanides. While specific synthetic pathways are not detailed in the available literature, the compound is characterized by its ability to inhibit mitochondrial respiration effectively. This inhibition is crucial for its mechanism of action against cancer cells.
IM156 undergoes various biochemical reactions primarily focused on inhibiting mitochondrial function. Key reactions include:
The mechanism by which IM156 exerts its effects involves several key processes:
IM156 exhibits several notable physical and chemical properties:
IM156 has significant potential applications in scientific research and clinical settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2